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molecular formula C9H12ClN B8810566 3-Chloro-2-isobutylpyridine

3-Chloro-2-isobutylpyridine

Cat. No. B8810566
M. Wt: 169.65 g/mol
InChI Key: MRGHHULLQNYQCZ-UHFFFAOYSA-N
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Patent
US08592629B2

Procedure details

3-Chloro-2-iodopyridine (1.552 g, 6.482 mmol), isobutylboronic acid (0.725 g, 7.112 mmol), potassium carbonate (2.7 g, 0.0195 mol) and silver oxide (3.8 g, 0.0164 mol) were suspended in THF (25 mL). The mixture was degassed three times and 1,1-Bis(diphenylphosphino)ferrocene-palladium(11)dichloride dichloromethane (1:1) (0.520 g, 0.637 mmol) was added. The reaction mixture was heated at 75° C. under nitrogen for seven hours. The mixture was diluted EtOAc (15 mL) and washed with an aqueous solution of hydrochloric acid (2.0 M, 2×15 mL). The organic layer was discarded and the aqueous layer basified with careful addition of a saturated aqueous solution of sodium hydrogen carbonate (50 mL). The product was extracted with EtOAc (2×15 mL). The organics were combined, dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting crude was purified by silica gel chromatography eluting with 0 to 5% EtOAc in heptane to yield the title compound as a colourless oil (0.582 g, 53% yield).
Quantity
1.552 g
Type
reactant
Reaction Step One
Quantity
0.725 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
1,1-Bis(diphenylphosphino)ferrocene-palladium(11)dichloride dichloromethane
Quantity
0.52 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Quantity
3.8 g
Type
catalyst
Reaction Step Seven
Yield
53%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](I)=[N:4][CH:5]=[CH:6][CH:7]=1.[CH2:9](B(O)O)[CH:10]([CH3:12])[CH3:11].C(=O)([O-])[O-].[K+].[K+].CCOC(C)=O>C1COCC1.[Ag]=O>[Cl:1][C:2]1[C:3]([CH2:9][CH:10]([CH3:12])[CH3:11])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.552 g
Type
reactant
Smiles
ClC=1C(=NC=CC1)I
Step Two
Name
Quantity
0.725 g
Type
reactant
Smiles
C(C(C)C)B(O)O
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
1,1-Bis(diphenylphosphino)ferrocene-palladium(11)dichloride dichloromethane
Quantity
0.52 g
Type
reactant
Smiles
Step Five
Name
Quantity
15 mL
Type
reactant
Smiles
CCOC(=O)C
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
3.8 g
Type
catalyst
Smiles
[Ag]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
washed with an aqueous solution of hydrochloric acid (2.0 M, 2×15 mL)
ADDITION
Type
ADDITION
Details
the aqueous layer basified with careful addition of a saturated aqueous solution of sodium hydrogen carbonate (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0 to 5% EtOAc in heptane

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.582 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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